6-(Fluorescein-5-carboxamido)hexanoic acid

Description

Nomenclature and Chemical Identity within Fluorescein (B123965) Derivatives

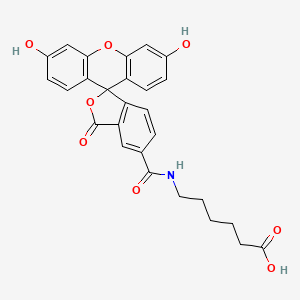

6-(Fluorescein-5-carboxamido)hexanoic acid is a synthetic derivative of fluorescein, a xanthene dye. Its chemical structure consists of the parent fluorescein molecule, to which a six-carbon hexanoic acid chain is attached via an amide bond (carboxamido linkage). The attachment is typically at the 5-position of the fluorescein's bottom phenyl ring, though it is often synthesized and sold as a mixture of 5- and 6-positional isomers. The terminal carboxylic acid group on the hexanoic acid chain provides a reactive handle for further chemical modification.

This compound is known by several synonyms, including 5-FAM-X and Fluorescein-5-carboxamidocaproic acid. scbt.comkrackeler.com When sold as a mixture of isomers, it is often referred to as 6-[Fluorescein-5(6)-carboxamido]hexanoic acid. krackeler.comsigmaaldrich.com The pure 5-isomer and the mixture of 5(6)-isomers have distinct CAS numbers and are used in applications where isomeric purity is of varying importance. The structure is designed to leverage the intense green fluorescence of the fluorescein core while providing a spacer arm that separates the fluorophore from its conjugation partner. fishersci.co.uk

Table 1: Chemical Identity of this compound

| Property | Value | Reference |

|---|---|---|

| Systematic Name | 6-[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)carboxamido]hexanoic acid | N/A |

| Common Synonyms | 5-FAM-X; Fluorescein-5-carboxamidocaproic acid; 6-(Fluorescein-5-carboxamido) hexanoic acid | scbt.comadipogen.com |

| Isomeric Mixture Name | 6-[Fluorescein-5(6)-carboxamido]hexanoic acid; Fluorescein-5(6)-carboxamidocaproic acid | krackeler.comsigmaaldrich.com |

| Molecular Formula | C₂₇H₂₃NO₈ | sigmaaldrich.com |

| Molecular Weight | 489.47 g/mol | krackeler.comsigmaaldrich.com |

| CAS Number (5-isomer) | 194661-60-4 | adipogen.com |

| CAS Number (5/6-isomer mixture) | 265981-56-4 | krackeler.comsigmaaldrich.com |

Historical Context of Fluorescein and its Carboxamido-Hexanoic Acid Conjugates in Scientific Inquiry

The story of this compound begins with its parent molecule, fluorescein. Fluorescein was first synthesized in 1871 by the German chemist Adolf von Baeyer from phthalic anhydride (B1165640) and resorcinol. acs.orgnih.gov He named the compound "resorcinphthalein" but soon recognized its most remarkable property: an intense green fluorescence in alkaline solution, which led to its modern name. acs.orgnih.gov

Early applications of fluorescein were diverse, ranging from its use as a water tracing agent in a major hydrogeological study in Germany in 1877 to its introduction into ophthalmology. colostate.edu In 1882, Paul Ehrlich used uranin, the sodium salt of fluorescein, to track the secretion of aqueous humor in the eye. colostate.edu However, the diagnostic potential of fluorescein in medicine was most significantly realized with the development of fluorescein angiography. keelerglobal.com In the late 1950s and early 1960s, medical students Harold Novotny and David Alvis developed a method to photograph the fluorescence of the dye as it circulated through retinal blood vessels, a technique that revolutionized the diagnosis and monitoring of retinal diseases. keelerglobal.comopsweb.org

The evolution from a simple dye to a sophisticated labeling agent required chemical modification. To attach fluorescein to biomolecules, a reactive functional group had to be introduced onto the dye's structure. This led to the synthesis of derivatives like 5-carboxyfluorescein (B1664652) and 6-carboxyfluorescein (B556484). These molecules could then be conjugated to other molecules. A further refinement was the introduction of a spacer arm, such as the aminohexanoic acid chain found in this compound. This spacer was designed to separate the bulky fluorophore from the target biomolecule, thereby minimizing potential steric hindrance and fluorescence quenching that can occur upon direct conjugation. fishersci.co.uk This design allows the fluorescein moiety to report its presence without significantly perturbing the function of the molecule it labels.

Significance as a Fluorescent Probe Scaffold in Contemporary Academic Research

The primary significance of this compound in modern research lies in its role as a scaffold for creating fluorescent probes. adipogen.com It is a fluorescein-based fluorescent label designed for attachment to proteins, amine-modified oligonucleotides, and other amine-containing molecules. sigmaaldrich.comfishersci.co.uk

The terminal carboxylic acid of the hexanoic acid chain is the key to its function. While it can be coupled to amines using standard carbodiimide (B86325) chemistry, it is most frequently activated first. A common strategy is to convert the carboxylic acid into a more reactive N-hydroxysuccinimide (NHS) ester. sigmaaldrich.com This amine-reactive derivative, known as this compound, succinimidyl ester (5-FAM-X, SE), readily reacts with primary amines (R-NH₂) on biomolecules in aqueous buffers at a slightly alkaline pH to form stable amide bonds. fishersci.co.uksigmaaldrich.com

The seven-atom aminohexanoyl spacer is critical to the compound's success as a labeling reagent. fishersci.co.uk It physically separates the fluorophore from the biomolecule to which it is conjugated. This separation can reduce the likelihood of fluorescence quenching and ensures the NHS ester group is accessible for efficient conjugation, particularly with large biopolymers. fishersci.co.uk

The resulting fluorescein-labeled conjugates exhibit the characteristic bright green fluorescence of the dye and can be detected using standard instrumentation equipped with FITC or GFP filter sets. fishersci.co.uk These probes are widely used in various research applications, including fluorescence microscopy, flow cytometry, and fluorescence-based quenching experiments. sigmaaldrich.comadipogen.com

Table 2: Spectroscopic Properties of this compound

| Property | Wavelength (nm) | Conditions | Reference |

|---|---|---|---|

| Excitation Maximum (λex) | ~491 - 494 nm | 0.1 M Tris, pH 9.0 | krackeler.comsigmaaldrich.com |

| Emission Maximum (λem) | ~515 - 521 nm | 0.1 M Tris, pH 9.0 | krackeler.comsigmaaldrich.comthomassci.com |

Structure

3D Structure

Properties

IUPAC Name |

6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQBPACVENBWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

Strategies for Synthesis of 6-(Fluorescein-5-carboxamido)hexanoic Acid Precursors

The synthesis of the target compound begins with the independent preparation of its two key precursors: the fluorescein (B123965) core functionalized with a reactive group and the hexanoic acid linker.

Synthetic Pathways to Fluorescein Isomers

The fundamental structure of fluorescein is traditionally synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and resorcinol, typically catalyzed by an acid such as zinc chloride or methanesulfonic acid. wpmucdn.comnih.gov To produce the necessary precursor for the title compound, 4-carboxyphthalic anhydride is used instead of phthalic anhydride. This reaction yields a mixture of two structural isomers: 5-carboxyfluorescein (B1664652) and 6-carboxyfluorescein (B556484).

The substitution pattern on the phthalic anhydride ring results in the formation of both isomers, which are often difficult to separate. A prevalent and effective method for their separation involves the protection of the phenolic hydroxyl groups of the carboxyfluorescein mixture as diacetates. This chemical modification alters the polarity of the isomers, facilitating their separation on a multi-gram scale using column chromatography. nih.govnih.govresearchgate.net Another reported method is the fractional crystallization of the methanesulfonic acid adducts of the isomers, which can also yield the pure regioisomers. The purified 5-carboxyfluorescein isomer is the direct precursor for the synthesis of this compound.

| Precursor | Synthesis Method | Key Features |

| 5- and 6-Carboxyfluorescein | Condensation of 4-carboxyphthalic anhydride and resorcinol. | Produces an isomeric mixture. |

| Separated Isomers | Diacetate protection followed by chromatography or fractional crystallization. nih.gov | Allows isolation of the pure 5- and 6-isomers. |

Introduction of the Hexanoic Acid Linker

The spacer arm, 6-aminohexanoic acid (also known as 6-aminocaproic acid), is a critical component that provides flexibility and reduces steric hindrance in subsequent conjugation reactions. nih.gov This linker is commonly synthesized through the acid or base-catalyzed hydrolysis of ε-caprolactam. google.comchemicalbook.com

The introduction of the hexanoic acid linker is achieved by forming a stable amide bond. This reaction couples the carboxylic acid group of 5-carboxyfluorescein with the primary amine of 6-aminohexanoic acid. The resulting molecule is this compound, which now possesses a terminal carboxylic acid group at the end of the spacer, ready for further modification. sigmaaldrich.comadipogen.com

Derivatization for Bioconjugation: Focus on Amine-Reactive Forms

For the fluorescent probe to be useful in labeling proteins, nucleic acids, or other biomolecules, its terminal carboxylic acid must be activated to react with nucleophiles, most commonly primary amines.

Synthesis of N-Hydroxysuccinimide (NHS) Esters of this compound (e.g., 5(6)-SFX, C6-F-NHS)

The most common strategy for creating an amine-reactive fluorescent label is the synthesis of an N-Hydroxysuccinimide (NHS) ester. amerigoscientific.com This is achieved by reacting the terminal carboxylic acid of this compound with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net

The resulting product, this compound N-hydroxysuccinimide ester, is a shelf-stable, amine-reactive probe. amerigoscientific.comsigmaaldrich.com This activated ester reacts efficiently with primary amino groups (-NH2) on biomolecules under mild basic conditions (typically pH 8-9) to form a stable amide linkage, releasing NHS as a water-soluble byproduct. researchgate.netsigmaaldrich.com Commercial products are often available as a mixture of the 5- and 6-isomers, denoted as 5(6)-SFX (Succinimidyl ester of 6-(Fluorescein-5(6)-carboxamido)hexanoic acid), or as the purified single isomer, 5-SFX. thermofisher.comfishersci.ca

| Compound | Molecular Weight ( g/mol ) | Excitation (nm) | Emission (nm) |

| 6-(Fluorescein-5(6)-carboxamido)hexanoic acid | 489.47 sigmaaldrich.com | 491 sigmaaldrich.com | 515 sigmaaldrich.com |

| 6-(Fluorescein-5(6)-carboxamido)hexanoic acid, NHS ester | 586.55 abcam.com | 491 abcam.com | 515 abcam.com |

Role of Spacer Chemistry in Conjugation Efficiency and Fluorescence Quenching Mitigation

The hexanoic acid linker is not merely a passive connector; its chemical properties play a vital role in the performance of the fluorescent probe.

Conjugation Efficiency : The flexible six-carbon chain acts as a spacer arm, physically separating the bulky fluorescein fluorophore from the target biomolecule. This separation minimizes steric hindrance, allowing the NHS ester to more easily access and react with primary amines on the surface of proteins or other macromolecules, thereby improving conjugation efficiency. abcam.comresearchgate.net

Fluorescence Quenching Mitigation : Fluorescein is susceptible to fluorescence quenching, a process that decreases its fluorescence intensity. instras.com Self-quenching, or concentration quenching, is a significant issue that occurs when fluorophore molecules are in close proximity to one another, as can happen on a densely labeled protein. nih.gov The spacer arm helps to mitigate this effect by increasing the distance between adjacent fluorescein molecules conjugated to the same target, reducing the intermolecular interactions that lead to quenching and preserving the quantum yield of the fluorophore. researchgate.net

Advanced Synthetic Approaches for Tailored Fluorescent Probes

While this compound is a highly effective general-purpose probe, advanced synthetic strategies are employed to create tailored probes with specialized properties. These approaches focus on modifying the core fluorophore or developing novel activation and sensing mechanisms.

One advanced strategy involves the chemical "tuning" of the fluorescein core itself. By introducing electron-donating or electron-withdrawing substituents onto the xanthene ring, the electronic properties, and thus the photophysical properties like pKa, absorption, and emission wavelengths, can be modulated. For example, the synthesis of 2′,7′-diethylfluorescein has been shown to raise the phenolic pKa of the fluorophore, optimizing its fluorescence response for binding assays conducted at a specific physiological pH. nih.gov

Furthermore, the design of fluorescent probes is moving towards more complex systems that incorporate specific recognition moieties and utilize alternative quenching mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). alfa-chemistry.comnih.gov These sophisticated probes can be designed to respond to the presence of a specific analyte or a change in the cellular environment, offering a dynamic "on-off" switching capability that goes beyond simple labeling. nih.govmdpi.com The synthesis of such probes involves modular approaches where the fluorescein-spacer unit is coupled to other functional components, such as lipids for membrane targeting or specific receptor ligands. nih.gov

Spectroscopic and Photophysical Characterization in Research Applications

Excitation and Emission Characteristics in Defined Chemical Environments

6-(Fluorescein-5-carboxamido)hexanoic acid, a derivative of fluorescein (B123965), exhibits excitation and emission spectra that are characteristic of the fluorescein fluorophore. In a standard 0.1 M Tris buffer at a pH of 9.0, the compound displays an excitation maximum (λex) at approximately 491 nm and an emission maximum (λem) at around 515 nm. thermofisher.comresearchgate.netresearchgate.netsigmaaldrich.com Its succinimidyl ester derivative, often used for conjugation to primary amines, shows similar spectral properties with an excitation maximum of about 494 nm and an emission maximum of approximately 520 nm. thomassci.com These spectral characteristics fall within the green region of the visible spectrum, making it compatible with common fluorescence microscopy filter sets, such as those for FITC and GFP. fishersci.co.uk The molar extinction coefficient for the succinimidyl ester derivative is reported to be 74,000 cm⁻¹M⁻¹, indicating a high probability of light absorption at its excitation maximum.

The following table summarizes the key spectroscopic properties of this compound and its N-hydroxysuccinimide ester derivative in a defined buffer.

Influence of pH on Fluorescent Properties and its Analytical Exploitation

A defining characteristic of fluorescein and its derivatives, including this compound, is the pronounced dependence of their fluorescence on the surrounding pH. fishersci.co.uk The fluorescence intensity of the compound is significantly reduced in acidic conditions. thermofisher.comnih.gov This phenomenon is rooted in the multiple pH-dependent ionic equilibria of the fluorescein moiety. thermofisher.com

The fluorescein molecule possesses both a phenolic hydroxyl group and a carboxylic acid group, leading to the existence of different ionic forms (cationic, neutral, monoanionic, and dianionic) depending on the pH. thermofisher.comresearchgate.net The dianionic form, which predominates at alkaline pH (typically above pH 8), is highly fluorescent. nih.gov As the pH decreases, protonation of the phenol (B47542) group (with a pKa of approximately 6.4) leads to the formation of the less fluorescent monoanion. thermofisher.com Further acidification results in the formation of a non-fluorescent neutral species. thermofisher.com Although the emission wavelength remains relatively constant, the fluorescence quantum yield drops dramatically as the pH becomes more acidic. thermofisher.com This pH sensitivity allows fluorescein derivatives to be utilized as pH indicators within specific ranges. altabioscience.com For instance, the working pH range for many fluorescein-based probes is often cited as being between 7.5 and 8.5. altabioscience.com

Photostability Considerations in High-Resolution Imaging Modalities

While this compound is a bright and widely used fluorophore, a significant limitation is its relatively low photostability. fishersci.co.uk Fluorescein-based dyes are known to be susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. nih.govaltabioscience.com This fading of the fluorescent signal can be a considerable drawback in high-resolution imaging modalities that require prolonged or intense illumination.

The rate of photobleaching can be influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the chemical environment of the fluorophore. In comparison to more modern synthetic dyes like the Alexa Fluor series, fluorescein derivatives generally exhibit a higher rate of photobleaching. fishersci.co.uk This characteristic necessitates careful experimental design to minimize light exposure and the use of anti-fade reagents in mounting media for fixed-cell imaging to preserve the fluorescent signal.

Mechanisms of Fluorescence Modulation in Conjugated Systems

When this compound is conjugated to biomolecules such as proteins or nucleic acids, its fluorescence can be modulated by various mechanisms. These processes can either enhance or, more commonly, quench its emission.

Photoinduced electron transfer (PeT) is a primary mechanism responsible for the quenching of fluorescein fluorescence in conjugated systems. In this process, an electron is transferred from a nearby donor molecule to the excited-state fluorophore, or from the excited fluorophore to a nearby acceptor molecule. This non-radiative de-excitation pathway competes with fluorescence, leading to a reduction in the quantum yield.

The efficiency of PeT is highly dependent on the redox potentials of the fluorophore and the quenching moiety, as well as the distance and orientation between them. In the context of fluorescein-labeled peptides or proteins, certain amino acid residues can act as electron donors and quench the fluorescence of the dye. researchgate.net For example, aromatic amino acids such as tryptophan have been shown to be effective quenchers of fluorescein fluorescence through a PeT mechanism. researchgate.net Similarly, in fluorescein-labeled DNA, guanine (B1146940) bases are known to be strong quenchers. nih.gov

The fluorescence of fluorescein is intrinsically linked to its chemical structure. The open, quinoid form of the xanthene ring is the fluorescent species. However, fluorescein can exist in equilibrium with a closed, non-fluorescent lactone form. thermofisher.com This process is a form of spirocyclization. In aqueous solutions at physiological or alkaline pH, the equilibrium strongly favors the open, fluorescent dianion. However, in more acidic environments or in certain organic solvents, the formation of the colorless, non-fluorescent lactone can be more significant, leading to a loss of fluorescence. thermofisher.com While this is a fundamental property of the fluorescein core, its modulation within specific bioconjugates of this compound is an important consideration for understanding its environmental sensitivity.

Beyond PeT with specific amino acids or nucleobases, other quenching mechanisms can operate within bioconjugates of this compound. The hexanoic acid spacer in the molecule is designed to separate the fluorophore from the conjugated biomolecule, which can help to reduce quenching that might occur upon direct conjugation. fishersci.co.uk However, quenching can still occur through several processes:

Static Quenching (Contact Quenching): This occurs when the fluorophore forms a non-fluorescent complex with a quencher molecule. This can happen if the fluorescein moiety comes into close contact with quenching groups on the surface of the biomolecule.

The susceptibility of this compound to these various quenching mechanisms highlights the importance of considering the local environment when designing and interpreting experiments using this fluorescent probe.

Advanced Spectroscopic Techniques for Characterization

Advanced spectroscopic techniques are instrumental in elucidating the detailed photophysical behavior of this compound and its conjugates. These methods provide critical data on fluorescence lifetime, environmental sensitivity, and the extent of labeling, which are essential for the quantitative interpretation of fluorescence-based assays.

Time-Resolved Fluorescence Spectroscopy (e.g., TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetime of a fluorophore, which is the average time it spends in the excited state before returning to the ground state by emitting a photon. This lifetime is an intrinsic property of the fluorophore and can be influenced by its local environment.

In studies involving peptides labeled with fluorescein derivatives, TCSPC is employed to analyze the fluorescence decay kinetics. For instance, the fluorescence decay of tryptophan-containing peptides has been studied using TCSPC with a 295 nm excitation source. mdpi.com While specific TCSPC data for this compound as a standalone molecule is not extensively published in dedicated studies, the well-established fluorescence lifetime for fluorescein in aqueous solutions is approximately 4.0 ns. nih.gov When conjugated to biomolecules, changes in this lifetime can indicate alterations in the local environment, such as binding events or conformational changes. For example, the fluorescence decay of a 6-carboxyfluorescein (B556484) (6-FAM) labeled DNA has been shown to exhibit a single exponential decay with a lifetime of 4.18 ns. The analysis of fluorescence decay curves, often fitted to multi-exponential models, provides insights into the heterogeneity of the fluorophore's environment. The goodness of fit is typically assessed by parameters like chi-squared (χ²) values and the random distribution of residuals. nih.govnih.gov

Table 1: Illustrative Time-Resolved Fluorescence Decay Parameters

| Sample | Excitation Wavelength (nm) | Emission Wavelength (nm) | Lifetime (τ) (ns) | Data Interpretation |

| Fluorescein in aqueous solution | ~490 | ~520 | ~4.0 | Reference lifetime for the free dye. nih.gov |

| 6-FAM labeled DNA | Not Specified | Not Specified | 4.18 | Single exponential decay indicates a relatively homogenous environment for the dye. |

This table is illustrative and based on data for fluorescein and its derivatives. Specific values for this compound may vary depending on experimental conditions.

Fluorescence Lifetime Imaging Microscopy (FLIM) for Differentiating Fluorescent Species

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that spatially maps the fluorescence lifetime of a fluorophore within a sample. Unlike intensity-based imaging, FLIM is independent of fluorophore concentration and excitation intensity, making it a robust method for probing the cellular microenvironment.

FLIM can distinguish between different fluorescent species even if their emission spectra overlap. This is particularly useful in cellular imaging, where endogenous autofluorescence can interfere with the signal from an exogenous fluorescent probe like this compound. By assigning a specific lifetime to the labeled molecule, its distribution and interactions within the cell can be accurately monitored. For example, FLIM has been used to differentiate malignant from healthy tissue by measuring the fluorescence lifetime of protoporphyrin IX.

When a peptide labeled with a fluorescein derivative is introduced into cells, FLIM can reveal changes in its environment through alterations in its fluorescence lifetime. These changes can be due to pH variations, ion concentrations, or binding to other molecules. The principle of FLIM involves recording the time delay between the excitation pulse and the detection of the emitted photon at each pixel of the image, generating a lifetime map.

Table 2: Representative Fluorescence Lifetime Data in Imaging

| Fluorescent Species | Environment | Average Lifetime (τ) (ns) | Significance |

| Fluorescein | Dilute Aqueous Solution | ~4.0 | Baseline lifetime in a simple environment. nih.gov |

| Fluorescein Bifluorophore | Low Viscosity Medium | Shorter Lifetime | Indicates dynamic quenching or conformational changes. nih.gov |

| Fluorescein Bifluorophore | High Viscosity Medium | Longer Lifetime | Restricted molecular motion leads to an increased lifetime. nih.gov |

This table provides representative data for fluorescein derivatives to illustrate the principles of FLIM. The specific lifetime of this compound conjugates would need to be determined experimentally.

UV-Visible Absorption Spectroscopy for Conjugation Assessment

UV-Visible absorption spectroscopy is a fundamental technique used to assess the successful conjugation of this compound to a biomolecule, typically a protein. This method allows for the determination of the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

The process involves measuring the absorbance of the conjugate solution at two specific wavelengths: one at the maximum absorbance of the protein (around 280 nm) and the other at the maximum absorbance of the fluorescein dye (around 494 nm). gbiosciences.com Since the dye also absorbs light at 280 nm, a correction factor is required to accurately determine the protein concentration. The DOL can then be calculated using the Beer-Lambert law, with the known molar extinction coefficients of the protein and the dye. gbiosciences.com An optimal DOL is crucial for many applications, as a low DOL may result in insufficient signal, while a very high DOL can lead to fluorescence self-quenching. aatbio.com For antibodies, a typical optimal DOL is between 2 and 10. aatbio.com

Table 3: Parameters for Calculating Degree of Labeling (DOL)

| Parameter | Symbol | Value | Reference |

| Molar Extinction Coefficient of Fluorescein (at ~494 nm) | ε_dye | ~68,000 M⁻¹cm⁻¹ | gbiosciences.com |

| Correction Factor (A₂₈₀/A_max_ for Fluorescein) | CF | ~0.30 | gbiosciences.com |

| Absorbance Maximum of Fluorescein | λ_max_ | ~494 nm | wikipedia.org |

| Absorbance Maximum of Protein | ~280 nm | gbiosciences.com |

The formula to calculate the protein concentration, accounting for the dye's absorbance at 280 nm, is:

Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF)] / ε_protein_ gbiosciences.com

Subsequently, the degree of labeling is calculated as:

DOL = A_max_ / (ε_dye_ × Protein Concentration (M))

This quantitative assessment is a critical quality control step in the preparation of fluorescently labeled biomolecules for research.

Covalent Bioconjugation Strategies for Research Probes

Assessment of Conjugation Efficiency and Specificity

After the labeling reaction and purification, it is critical to characterize the conjugate to determine the extent of labeling and confirm the integrity of the product. thermofisher.com

A common method to quantify the efficiency of the conjugation reaction is to determine the molar ratio of the dye to the biomolecule (e.g., dye-to-protein or F/P ratio). thermofisher.com This is achieved using UV-Vis spectrophotometry. nih.gov

The process involves measuring the absorbance of the purified conjugate at two wavelengths:

~280 nm: The wavelength of maximum absorbance for most proteins.

~494 nm: The wavelength of maximum absorbance for fluorescein (B123965). thomassci.com

The protein concentration must be corrected for the dye's absorbance at 280 nm. gbiosciences.com The dye-to-protein molar ratio can be calculated using the Beer-Lambert law with the following formula:

Molar Ratio (Dye/Protein) = [A_dye / (ε_dye)] / [A_prot / (ε_prot)]

Where:

Protein Concentration (M) = (A₂₈₀ - (A_max_dye × CF)) / ε_prot

A₂₈₀ is the absorbance of the conjugate at 280 nm.

A_max_dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~494 nm).

ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

ε_dye is the molar extinction coefficient of the dye at its λ_max (for fluorescein, this is ~74,000 M⁻¹cm⁻¹). cacheby.com

CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max (for fluorescein, this is ~0.3). gbiosciences.com

Interactive Data Table: Parameters for Dye-to-Protein Ratio Calculation

| Parameter | Symbol | Typical Value (Fluorescein) | Typical Value (IgG Protein) | Description |

|---|---|---|---|---|

| Max Absorbance Wavelength | λ_max | ~494 nm thomassci.com | ~280 nm | Wavelength of peak light absorption. |

| Molar Extinction Coefficient | ε | ~74,000 M⁻¹cm⁻¹ cacheby.com | ~210,000 M⁻¹cm⁻¹ | Measure of how strongly a substance absorbs light at a given wavelength. |

| Correction Factor | CF | ~0.30 gbiosciences.com | N/A | Accounts for the dye's absorbance at 280 nm. |

While spectrophotometry provides the average degree of labeling, it does not confirm the purity or integrity of the conjugate. Chromatographic and electrophoretic techniques are used for this validation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the labeled conjugate from any remaining free dye and to assess the purity of the final product. tcichemicals.com By using a fluorescence detector in-line with a UV detector, one can confirm that the fluorescence signal co-elutes with the protein peak. nih.gov

Gel Electrophoresis: For protein conjugates, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to confirm that the dye is covalently attached to the protein. The gel can be visualized under UV light (to see the fluorescent bands) and then stained with a protein stain like Coomassie Blue. The fluorescent band should migrate to the same position as the protein band. For nucleic acid conjugates, such as labeled DNA fragments, separation is typically performed on an agarose (B213101) or polyacrylamide gel. khanacademy.orgexcedr.com The fluorescently labeled fragments can be visualized directly under UV illumination without the need for intercalating dyes like ethidium (B1194527) bromide, confirming that the label is attached to the nucleic acid. thermofisher.comnih.gov

Minimizing Non-Specific Binding and Aggregation in Conjugate Preparation

The successful synthesis of bioconjugates for research applications hinges on the specific and controlled attachment of probes, such as 6-(Fluorescein-5-carboxamido)hexanoic acid, to target biomolecules. However, two significant challenges that can compromise the quality and function of the resulting conjugate are non-specific binding and aggregation. Non-specific binding refers to the unintended adsorption of the probe or the entire conjugate to surfaces or other molecules, while aggregation is the self-association of conjugate molecules. Both phenomena can lead to reduced signal-to-noise ratios, loss of biological activity, and inaccurate experimental results. nih.govnih.gov Therefore, implementing strategies to minimize these issues is a critical aspect of bioconjugation.

Strategies to Reduce Non-Specific Binding

Non-specific binding is primarily driven by physicochemical forces such as hydrophobic interactions, electrostatic interactions, and hydrogen bonding. nih.gov Several strategies can be employed to counteract these forces and enhance the specificity of the bioconjugate.

Blocking Agents: One of the most common methods to prevent non-specific binding is the use of blocking agents. These are molecules that are used to coat surfaces that might otherwise interact with the bioconjugate. Bovine Serum Albumin (BSA) is a widely used blocking agent that can be added to buffer solutions. aatbio.com BSA effectively shields charged surfaces and reduces non-specific protein interactions. aatbio.com Other blocking agents include normal serum, fetal calf serum (FCS), and non-fat dry milk. nih.gov For instance, in immunofluorescent staining, using a 2% solution of normal human IgG has been shown to reduce background fluorescence from FITC-labeled antibodies. nih.gov

Modification of Buffer Conditions: The composition of the buffer used during conjugation and subsequent applications can significantly influence non-specific binding.

Increased Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the buffer can shield charged molecules, thereby reducing non-specific binding that is driven by electrostatic interactions. aatbio.comnih.gov However, the effect of ionic strength can be complex and may influence different types of noncovalent interactions differently. nih.gov For example, while increased ionic strength can accelerate the association rate of electrostatic interactions, it may retard hydrophobic and aromatic interactions. nih.gov

Use of Surfactants: Non-ionic surfactants can be added at low concentrations to disrupt hydrophobic interactions between the analyte and surfaces, which is a common cause of non-specific binding. aatbio.com These surfactants can also prevent the analyte from adhering to the walls of tubing and containers. aatbio.com

Surface Modification: Modifying the surface of substrates or nanoparticles can create a more "bio-inert" or "antifouling" interface.

Poly(ethylene glycol) (PEG) and Poly(ethylene oxide) (PEO): The introduction of PEG or PEO chains onto surfaces is a well-established method to reduce non-specific binding. nih.gov These hydrophilic polymers create a hydrated layer that sterically hinders the approach of proteins and other biomolecules. nih.govmdpi.com

Strategies to Prevent Aggregation

Aggregation of bioconjugates, particularly those involving hydrophobic fluorescent dyes like fluorescein derivatives, can be a significant issue. Aggregation can quench fluorescence, reduce the biological activity of the conjugated molecule, and lead to the formation of insoluble precipitates. nih.govnih.gov

Optimizing Labeling Density: The degree of labeling (DOL), or the number of fluorescent molecules attached to a single biomolecule, is a critical parameter. nih.gov High labeling densities can increase the likelihood of dye-dye interactions and aggregation, leading to fluorescence quenching. researchgate.net Therefore, it is crucial to optimize the stoichiometry of the labeling reaction to achieve a balance between signal intensity and the risk of aggregation. nih.gov

Role of Linkers: The linker connecting the fluorescent probe to the biomolecule plays a crucial role in preventing aggregation.

Linker Length and Structure: The length and structure of the linker can also influence aggregation. nih.gov Longer or branched linkers can provide greater spatial separation between the fluorophores and the biomolecule, reducing the chances of intermolecular interactions. mdpi.com The hexanoic acid spacer in this compound itself provides a degree of separation between the fluorescein core and the point of attachment.

Control of Environmental Factors:

pH: The pH of the solution can influence the aggregation of both the fluorescent probe and the bioconjugate. For some molecules, a decrease in pH can lead to protonation of ionizable groups, increasing hydrophobicity and promoting aggregation. 20.210.105researchgate.net Conversely, further changes in pH can sometimes lead to dissociation of aggregates due to electrostatic repulsion. researchgate.net

Solvent Composition: The choice of solvent can impact aggregation. For some dye-labeled polymers, performing the labeling process in a solution with a high content of organic solvents can help prevent the formation of dye aggregates. researchgate.net

Protein Engineering: In some cases, the protein itself can be engineered to be less prone to aggregation. This might involve mutating surface residues to increase solubility or stability.

Table 4.3.1: Strategies for Minimizing Non-Specific Binding

| Strategy | Mechanism of Action | Examples |

| Blocking Agents | Coats surfaces to prevent adsorption of the conjugate. | Bovine Serum Albumin (BSA), Normal Human IgG, Fetal Calf Serum (FCS) aatbio.comnih.gov |

| Buffer Modification | Modulates electrostatic and hydrophobic interactions. | Adjusting pH to the protein's isoelectric point, increasing ionic strength with NaCl. aatbio.comnih.gov |

| Surfactants | Disrupts hydrophobic interactions. | Low concentrations of non-ionic surfactants. aatbio.com |

| Surface Modification | Creates a hydrophilic, "antifouling" surface. | Coating with Poly(ethylene glycol) (PEG) or Poly(ethylene oxide) (PEO). nih.gov |

| Hydrophilic Linkers | Increases the hydrophilicity of the conjugate. | Linkers containing sulfonate or PEG groups. acs.orgresearchgate.net |

Table 4.3.2: Strategies for Preventing Aggregation

| Strategy | Mechanism of Action | Examples |

| Optimizing Labeling Density | Reduces dye-dye interactions and self-quenching. | Controlling the stoichiometry of the labeling reaction. nih.govresearchgate.net |

| Hydrophilic Linkers | Increases the overall solubility of the conjugate. | PEG-based linkers, linkers with charged groups. researchgate.netunipd.itaacrjournals.org |

| Linker Structure | Provides spatial separation between fluorophores. | Using longer or branched linkers. nih.govmdpi.com |

| Control of pH | Influences the charge and hydrophobicity of the conjugate. | Maintaining a pH that promotes solubility and prevents aggregation. 20.210.105researchgate.net |

| Solvent Composition | Affects dye-dye interactions during labeling. | Using organic solvents in the labeling reaction mixture. researchgate.net |

By carefully considering and implementing these strategies, researchers can significantly improve the quality and reliability of bioconjugates prepared with probes like this compound, leading to more accurate and reproducible results in a wide range of research applications.

Applications in Molecular and Cellular Research Methodologies Non Clinical Focus

Advanced Bioimaging and Microscopy Techniques

The unique spectral properties of 6-(Fluorescein-5-carboxamido)hexanoic acid make it an invaluable reporter molecule in various forms of fluorescence microscopy. Its ability to be conjugated to specific proteins of interest allows for their direct visualization within the cellular environment.

Confocal Fluorescence Microscopy Applications

Confocal microscopy, with its ability to optically section thick specimens and reduce out-of-focus blur, provides high-resolution images of fluorescently labeled structures within cells. The succinimidyl ester form of this compound is widely used to label primary amines on proteins and peptides, enabling their visualization with this technique.

A notable application of this compound is in studying the binding and internalization of targeted peptides. For instance, a peptide with high affinity and selectivity for the integrin αvβ6, a protein often overexpressed in cancer cells, was labeled with 5-FAM-X (an abbreviation for this compound, succinimidyl ester). researchgate.netacs.orgresearchgate.net Using confocal microscopy, researchers were able to monitor the binding, internalization, and localization of this fluorescently labeled peptide in both 2D cell cultures and 3D spheroid models of head and neck squamous cell carcinoma. researchgate.net This approach allows for the detailed investigation of receptor-ligand interactions and the subsequent cellular trafficking pathways.

| Research Application | Labeled Molecule | Imaging Technique | Key Finding |

| Integrin αvβ6 Targeting | A20FMDV2 peptide labeled with 5-FAM-X | Confocal Microscopy | Visualization of binding, internalization, and localization in 2D and 3D cancer cell models. researchgate.net |

Multiphoton Microscopy for Deep-Tissue Imaging Research

Multiphoton microscopy is a powerful technique for imaging deep within scattering biological tissues, a capability that is crucial for in vivo studies. This method relies on the simultaneous absorption of two or more photons to excite a fluorophore. While specific research explicitly detailing the use of this compound in multiphoton deep-tissue imaging is not extensively documented in readily available literature, fluorescein (B123965) derivatives are recognized as conventional organic dyes suitable for such applications. The ability to work with near-infrared (NIR) light, which penetrates tissue more deeply, is a significant advantage of multiphoton microscopy. google.com The development of functionalized silk photonic crystals has been explored to enhance the signals from fluorescent labels like 5-FAM-X for potential applications in deep-tissue imaging. google.com

Super-Resolution Microscopy with Fluorescein Conjugates

Standard fluorescence microscopy is limited by the diffraction of light, restricting the resolution to approximately 200 nanometers. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), bypass this limitation, enabling the visualization of cellular structures at the nanoscale.

While direct applications of this compound in super-resolution microscopy are not yet widely reported, the broader class of fluorescein derivatives is integral to the development of probes for these advanced techniques. The principles of super-resolution imaging often rely on the photoswitching properties of fluorophores, and research is ongoing to optimize dyes like fluorescein for these demanding applications. The use of dye-labeled probes is fundamental to achieving the high localization precision required for super-resolution imaging.

Probing Biomolecular Interactions and Dynamics

Understanding how biomolecules interact and move within the cell is fundamental to deciphering their functions. This compound serves as a valuable tool in these investigations, particularly in studies involving Fluorescence Resonance Energy Transfer (FRET) and the tracking of protein localization and transport.

Fluorescence Resonance Energy Transfer (FRET) Studies for Proximity Sensing

FRET is a non-radiative energy transfer process that occurs between two fluorophores—a donor and an acceptor—when they are in close proximity (typically within 1-10 nanometers). This phenomenon is exquisitely sensitive to the distance between the labeled molecules, making it a powerful "molecular ruler" for studying biomolecular interactions.

This compound, often abbreviated as FAM, is frequently employed as a FRET donor. In one study, a peptide substrate for a matrix metalloproteinase (MMP) was synthesized with a 5-FAM label. This allowed for the development of a FRET-based assay to monitor the enzymatic activity of the protease. The cleavage of the peptide by the MMP separates the FAM donor from a quencher molecule, resulting in an increase in fluorescence that can be quantitatively measured.

Another example involves the study of DNA polymerase β (Polβ), an essential enzyme in DNA repair. Researchers utilized a FAM-labeled oligodeoxyribonucleotide substrate to investigate the effects of natural polymorphic variants of Polβ on its binding and catalytic activity. google.com By monitoring changes in fluorescence, they could deduce how these genetic variations impact the enzyme's function, providing insights into their potential role in disease.

| FRET Application | Labeled Molecule | FRET Partner | Research Focus |

| Protease Activity Assay | MMP peptide substrate with 5-FAM | Quencher molecule | Monitoring enzymatic cleavage and activity. |

| DNA-Protein Interaction | FAM-labeled oligodeoxyribonucleotide | - | Investigating the binding and catalysis of DNA polymerase β variants. google.com |

Studies of Protein Localization and Transport Mechanisms

Determining the subcellular localization of a protein is a critical first step in understanding its function. Labeling proteins with fluorescent tags like this compound allows for their precise localization within the cell using techniques such as confocal microscopy.

Furthermore, the movement of these labeled proteins can be tracked over time, providing valuable information about cellular transport mechanisms. While specific studies detailing the tracking of proteins labeled with this compound for transport analysis are not prominently featured in the reviewed literature, the general methodology is well-established. For instance, the transport of carboxyfluorescein itself has been studied as a model for the movement of organic anions across cell membranes. These foundational studies pave the way for more complex investigations involving proteins specifically labeled with derivatives like this compound to elucidate their specific transport pathways and dynamics within the cellular machinery.

Cellular Processes and Pathway Interrogation

The ability to visualize and quantify dynamic processes within living cells is a cornerstone of modern cell biology. This compound and its derivatives are pivotal in these investigations due to their biocompatibility and responsive fluorescence.

Monitoring Intracellular pH Dynamics using Fluorescein-Based Probes

The fluorescence emission of the fluorescein core of this compound is highly dependent on the surrounding pH. nih.govfishersci.co.uk This property is exploited to measure and monitor pH changes within cellular compartments. The typical pKa of fluorescein derivatives is around 6.4, making them particularly well-suited for monitoring pH fluctuations within the physiological range of the cytosol (pH 6.8-7.4). nih.govaatbio.comthermofisher.com

Probes like 2′,7′-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF), a derivative of fluorescein, have been developed to more precisely measure pH variations around the neutral domain. nih.govaatbio.com These probes can be introduced into cells, often as membrane-permeant esters. Once inside, cellular esterases cleave the ester groups, trapping the fluorescent probe within the cytosol. nih.gov By measuring the ratio of fluorescence intensity at two different excitation wavelengths (ratiometric measurement), researchers can obtain a quantitative measure of intracellular pH that is independent of probe concentration, photobleaching, or cell thickness. nih.gov Monitoring intracellular pH is critical for studying a wide range of cellular activities, including cell growth, enzymatic activity, and ion transport. nih.govaatbio.com

| Parameter | Value | Significance in pH Monitoring |

| Excitation Wavelength (λex) | ~491 nm | Highly pH-dependent excitation. |

| Emission Wavelength (λem) | ~515 nm | Fluorescence intensity varies with pH. sigmaaldrich.com |

| pKa | ~6.4 | Optimal for measuring pH changes in the physiological range of the cytosol. nih.gov |

Analysis of Receptor-Ligand Binding and Internalization Pathways

To understand how cells communicate with their environment, it is essential to study the interactions between cell surface receptors and their corresponding ligands. By covalently labeling a ligand with this compound, its binding to and subsequent internalization by cells can be tracked using fluorescence microscopy or flow cytometry.

For example, fluorescently labeled epidermal growth factor (EGF) has been used to investigate its binding to the EGF receptor on the surface of cancer cells. thermofisher.com Upon binding, the fluorescence characteristics of the labeled EGF can change, providing information on the binding event itself. thermofisher.com Following binding, the receptor-ligand complex is often internalized into the cell through endocytosis. The journey of the fluorescently labeled ligand through various intracellular compartments, such as endosomes and lysosomes, can be visualized over time. thermofisher.com These studies are fundamental to understanding signal transduction pathways and how they are dysregulated in diseases.

Assessment of Membrane Integrity and Permeability in Experimental Models

The integrity of the cell membrane is crucial for cell viability. Assays using fluorescein derivatives are commonly employed to assess membrane permeability. A widely used method involves the use of fluorescein diacetate (FDA). nih.govresearchgate.net FDA is a non-fluorescent and membrane-permeable molecule. nih.govresearchgate.net Once inside a cell with an intact membrane, intracellular esterases cleave the acetate (B1210297) groups, converting FDA into the fluorescent and membrane-impermeable fluorescein. nih.govresearchgate.net Consequently, only cells with intact membranes and active esterases will accumulate fluorescein and become fluorescent.

Conversely, if the membrane is compromised, the intracellular fluorescein can leak out. nih.gov Therefore, a decrease in intracellular fluorescence or an increase in extracellular fluorescence can be used as an indicator of membrane damage. This principle is applied in cytotoxicity assays and to study the effects of various compounds or physical treatments on membrane integrity. researchgate.net The paracellular permeability of epithelial and endothelial cell layers can also be assessed by measuring the passage of fluorescently labeled tracers, such as FITC-dextran, across the cell monolayer. bmglabtech.com

Studies on Enzyme Substrate Activity and Localization

Fluorescent probes based on the fluorescein scaffold are designed to be "caged" or non-fluorescent until they are acted upon by a specific enzyme. nih.govnih.gov These enzyme-activated probes are powerful tools for studying enzyme activity and localization within living cells. nih.govrsc.org

The general strategy involves modifying the fluorescein structure in such a way that its fluorescence is quenched. This quenching group is linked to a substrate moiety that is recognized and cleaved by the target enzyme. Upon enzymatic cleavage, the quenching is relieved, and the fluorescein molecule becomes fluorescent. nih.gov This "turn-on" fluorescence provides a direct measure of enzyme activity in real-time and with high spatial resolution. acs.org For example, di-ester analogs of fluorescein are non-fluorescent but become fluorescent after being hydrolyzed by intracellular esterases, allowing for the estimation of enzymatic activity within cells. nih.gov These probes can be designed to be specific for a wide range of enzymes, enabling the interrogation of various biochemical pathways. nih.gov

Detection and Sensing in Analytical Biochemistry

In the realm of analytical biochemistry, this compound serves as a robust fluorescent label for the detection and quantification of biomolecules. pubcompare.ai Its succinimidyl ester derivative, this compound, succinimidyl ester (often abbreviated as SFX), is widely used to label proteins and other molecules containing primary amines. fishersci.co.ukthermofisher.comfishersci.ca The hexanoic acid spacer helps to separate the fluorophore from the biomolecule, which can reduce the likelihood of the protein's function being affected by the label and can minimize fluorescence quenching. fishersci.co.uk

Once labeled, the protein can be used in a variety of applications. In fluorescence-based immunoassays, the labeled protein can be used to detect specific antibodies or antigens. In fluorescence quenching experiments, the change in fluorescence upon interaction with another molecule can provide information about binding events. sigmaaldrich.comadipogen.com The high sensitivity of fluorescence detection allows for the quantification of very small amounts of the labeled biomolecule.

| Compound | Application | Key Feature |

| This compound, SE | Protein and nucleic acid labeling | Amine-reactive succinimidyl ester for covalent conjugation. fishersci.co.uk |

| Fluorescein diacetate (FDA) | Membrane integrity assessment | Becomes fluorescent upon cleavage by intracellular esterases. nih.gov |

| BCECF-AM | Intracellular pH measurement | Ratiometric dye for quantitative pH sensing. nih.gov |

| Fluorescein-labeled ligands (e.g., EGF) | Receptor binding studies | Enables visualization of ligand internalization. thermofisher.com |

Development of Fluorescent Sensors for Metal Ions and Small Molecules

The fluorescein core of this compound possesses intrinsic fluorescence properties that can be modulated by its local chemical environment. This characteristic is harnessed in the development of "turn-on" or "turn-off" fluorescent sensors for various analytes. While this specific molecule is primarily used as a labeling reagent, its underlying fluorescein structure is a common platform for creating chemosensors.

Research has demonstrated the successful design of fluorescein-based chemosensors for the detection of heavy metal ions. For instance, a sensor derived from fluorescein hydrazide has been synthesized for the selective and sensitive detection of mercury(II) (Hg²⁺) ions in water. nih.gov This sensor exhibited a detectable response to Hg²⁺ at micromolar concentrations, showcasing the potential of the fluorescein scaffold in environmental monitoring and toxicology research. nih.gov The principle often involves the metal ion binding to a specific chelating group attached to the fluorescein, which in turn alters the electronic state of the fluorophore and causes a change in fluorescence intensity.

Similarly, the detection of biologically significant small molecules like nitric oxide (NO) has been achieved using fluorescent probes. While not always based on this exact compound, the strategy involves designing a molecule where the fluorescence is quenched in its basal state. Upon reaction with NO, a chemical transformation occurs that releases the quenching effect, leading to a "turn-on" fluorescence signal. nih.gov For example, vicinal diamine derivatives of fluorescein are known to generate strong fluorescence signals upon reacting with NO. thermofisher.com These sensors are invaluable for studying the diverse roles of nitric oxide in physiological and pathological processes, from neurotransmission to inflammation. nih.govthermofisher.com

Application in Flow Cytometry for Cell Sorting and Analysis

Flow cytometry is a powerful technique for analyzing and sorting cells based on their physical and chemical characteristics. Fluorescently labeled antibodies and probes are central to this methodology. This compound, typically in its NHS ester form, is widely used to label antibodies that target specific cell surface or intracellular proteins.

Once an antibody is conjugated with this fluorescein derivative, it can be used to stain a population of cells. As the cells pass single file through the laser of a flow cytometer, the fluorescein tag is excited, and the emitted light is detected. This allows for the precise quantification of the number of cells expressing the target protein. Furthermore, by using multiple antibodies labeled with different fluorophores, researchers can perform multi-parameter analysis of complex cell populations. The bright green fluorescence of fluorescein is well-suited for standard flow cytometers equipped with a 488 nm laser. This makes this compound a cost-effective and reliable choice for a wide range of cell-based assays, including immunophenotyping, cell cycle analysis, and tracking of labeled cells in mixed populations.

Immunofluorescence and Western Blotting in Protein Detection Research

Immunofluorescence (IF) and Western Blotting (WB) are fundamental techniques for visualizing and quantifying specific proteins within cells or in complex mixtures, respectively. The utility of this compound in these methods lies in its ability to be covalently attached to antibodies.

In immunofluorescence, a primary antibody specific to the protein of interest is introduced to a fixed and permeabilized cell or tissue sample. A secondary antibody, conjugated with this compound, that recognizes the primary antibody is then added. When viewed under a fluorescence microscope, the location of the fluorescein signal reveals the subcellular localization of the target protein. The hexanoic acid spacer helps to minimize potential steric hindrance between the fluorophore and the antibody's binding site, ensuring that the antibody's specificity is not compromised.

In Western blotting, proteins from a sample are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is incubated with a primary antibody against the protein of interest, followed by a secondary antibody labeled with this compound. The fluorescent signal on the membrane can then be imaged using a digital imager, allowing for the detection and quantification of the specific protein band. Its enhanced quantum efficiency and relative photostability make it a dependable reagent for these applications. nih.gov

High-Throughput Screening in Research Platforms

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds, which is essential in drug discovery and basic research. nih.govresearchgate.net Fluorescence-based assays are a dominant technology in HTS due to their high sensitivity, speed, and amenability to automation. nih.gov

This compound serves as a key building block for creating fluorescent probes for HTS assays. For example, it can be used to label a substrate for an enzyme of interest. In a screening campaign to find enzyme inhibitors, the enzymatic reaction would lead to a product with different fluorescent properties than the labeled substrate. A change in the fluorescent signal—or lack thereof in the presence of an effective inhibitor—can be rapidly measured in a multi-well plate format.

Similarly, in receptor-ligand binding assays, either the ligand or the receptor can be labeled with this fluorescein derivative. The binding event can be detected by changes in fluorescence polarization or through proximity-based assays like Fluorescence Resonance Energy Transfer (FRET). The ability to generate a robust and easily detectable signal makes probes derived from this compound suitable for screening large compound libraries to identify potential drug candidates or to probe biological pathways on a massive scale. researchgate.net

Compound Information Table

| Compound Name |

| This compound |

| Fluorescein |

| N-hydroxysuccinimide |

| Mercury(II) |

| Nitric oxide |

| Fluorescein hydrazide |

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₂₃NO₈ | sigmaaldrich.com |

| Molecular Weight | 489.47 g/mol | sigmaaldrich.com |

| Excitation Wavelength (λex) | ~491 nm (in 0.1 M Tris, pH 9.0) | sigmaaldrich.comadipogen.com |

| Emission Wavelength (λem) | ~515 nm (in 0.1 M Tris, pH 9.0) | sigmaaldrich.comadipogen.com |

| Appearance | Orange to reddish solid | adipogen.com |

| Solubility | Soluble in DMSO, DMF, or methanol | adipogen.com |

| Purity | ≥90% (HPCE) or ≥94% (HPLC) | sigmaaldrich.comadipogen.com |

Challenges and Future Directions in Research Applications

Mitigation of Photobleaching in Longitudinal Studies

A significant challenge in using fluorescein-based dyes like 6-(Fluorescein-5-carboxamido)hexanoic acid for long-term imaging is photobleaching—the irreversible photodegradation of the fluorophore upon prolonged light exposure. nih.gov This phenomenon leads to signal loss, limiting the duration of observation and compromising the quantitative analysis of dynamic biological processes. nih.gov Photobleaching of organic fluorophores is a multi-step process often initiated from the excited triplet state and involving reactions with molecular oxygen to produce reactive oxygen species (ROS) that destroy the dye. nih.gov

Research into mitigating photobleaching follows several strategic avenues:

Use of Antifade Reagents: The most common approach is the addition of chemical agents to the imaging medium that reduce photobleaching. These are often components of commercial or homemade mounting media and typically function as reactive oxygen species scavengers. aatbio.com Removing dissolved oxygen from the fluorophore's environment can significantly decrease the rate of photobleaching. nih.gov However, scavenging oxygen or inhibiting the transition to the triplet state does not entirely prevent photobleaching, indicating other degradation pathways exist. nih.gov

Structural Modification: A more advanced strategy involves altering the chemical structure of the fluorophore itself to enhance its intrinsic photostability. nih.gov Introducing electron-withdrawing groups into the dye's structure can lower the energy level of the triplet state, suppressing its reactivity with oxygen and improving photostability. nih.gov This has been successfully applied to various dye families, including cyanines and rhodamines. nih.gov

Environmental Control: Encasing fluorophores in matrices with low oxygen permeability, such as polyvinyl alcohol (PVA), can also reduce photobleaching by protecting the dye from dissolved oxygen. nih.gov

Table 1: Common Antifade Reagents and Their Characteristics

| Antifade Agent | Mechanism of Action | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| p-Phenylenediamine (PPD) | Reactive oxygen species scavenger | Highly effective | Can react with and damage cyanine (B1664457) dyes; can cause weak, diffuse fluorescence after storage. | aatbio.com |

| n-Propyl gallate (NPG) | Reactive oxygen species scavenger | Nontoxic, suitable for live-cell imaging. | May have anti-apoptotic properties, potentially interfering with biological studies; dissolves slowly. | aatbio.com |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Reactive oxygen species scavenger | Less toxic than PPD, suitable for live-cell imaging. | Less effective than PPD; may have anti-apoptotic properties. | aatbio.com |

Strategies for Enhancing Signal-to-Noise Ratio in Complex Biological Matrices

Achieving a high signal-to-noise ratio (S/N) is critical for sensitive detection, especially in complex biological samples where background signals can obscure the target fluorescence. bitesizebio.com The primary source of noise in fluorescence microscopy of biological specimens is autofluorescence, which arises from endogenous molecules like NADH, flavins, collagen, and lipofuscin. southernbiotech.comcardiff.ac.ukptglab.com Fixation with aldehyde-based reagents like formaldehyde (B43269) can also induce autofluorescence. southernbiotech.comlabcompare.com Strategies to improve the S/N ratio involve either increasing the signal or decreasing the background noise. nih.govyoutube.com

Key strategies include:

Minimizing Autofluorescence: Several methods can reduce background autofluorescence. Perfusing tissues to remove red blood cells (which contain autofluorescent heme groups) prior to fixation is a common practice. southernbiotech.comlabcompare.com For fixed samples, treatment with reagents like sodium borohydride (B1222165) can reduce aldehyde-induced autofluorescence. ptglab.comlabcompare.comfluorofinder.com In live-cell imaging, using culture media free of autofluorescent components like phenol (B47542) red and some serum formulations can be beneficial. southernbiotech.comfluorofinder.com

Careful Fluorophore Selection: Choosing the right fluorophore is crucial. Brighter dyes with high quantum yields, such as phycoerythrin (PE) or allophycocyanin (APC), can help the signal stand out from the background. fluorofinder.com Selecting dyes that emit in the far-red or near-infrared region of the spectrum is often effective, as endogenous autofluorescence is less prevalent at these longer wavelengths. southernbiotech.comcardiff.ac.uklabcompare.com Modern dyes like the Alexa Fluor series often have narrower emission spectra, which helps in distinguishing their signal from the broad-spectrum nature of autofluorescence. cardiff.ac.ukyoutube.com

Instrumentation and Image Processing: The microscope setup can be optimized by using band-pass filters that selectively collect light only in the narrow emission range of the fluorophore, thereby excluding much of the autofluorescence. cardiff.ac.ukyoutube.com Confocal microscopy improves S/N by physically rejecting out-of-focus light and fluorescence. opsweb.org Post-acquisition, computational methods like image averaging can reduce random noise, and thresholding can help remove low-intensity background signals. bitesizebio.comcardiff.ac.uk

Table 2: Methods for Reducing Autofluorescence and Enhancing Signal-to-Noise Ratio

| Strategy | Approach | Rationale | Citation |

|---|---|---|---|

| Sample Preparation | Perfuse tissues to remove red blood cells. | Heme groups in red blood cells are a source of autofluorescence. | southernbiotech.comlabcompare.com |

| Use organic solvents (e.g., methanol) instead of aldehydes for fixation. | Aldehyde fixatives (glutaraldehyde, formaldehyde) generate fluorescent products. | labcompare.comfluorofinder.com | |

| Treat aldehyde-fixed samples with sodium borohydride. | Reduces aldehyde groups to less fluorescent hydroxyl groups. | ptglab.comlabcompare.comfluorofinder.com | |

| Use specialized imaging media (e.g., free of phenol red, FBS). | Standard media components can be highly fluorescent. | southernbiotech.comfluorofinder.com | |

| Fluorophore Choice | Select brighter fluorophores (high quantum yield). | Increases the signal component of the S/N ratio. | fluorofinder.com |

| Use fluorophores with far-red or near-infrared emission. | Endogenous autofluorescence is typically weaker at longer wavelengths. | southernbiotech.comlabcompare.com | |

| Employ dyes with narrow emission spectra. | Allows for more specific filtering to separate the signal from broad autofluorescence. | cardiff.ac.ukfluorofinder.com | |

| Imaging & Analysis | Use narrow band-pass emission filters. | Excludes out-of-band background and autofluorescence. | cardiff.ac.ukyoutube.com |

| Employ confocal or TIRF microscopy. | Rejects out-of-focus light and reduces background from non-bound fluorophores. | opsweb.orgnih.gov | |

| Apply image processing (e.g., averaging, background subtraction). | Reduces random noise and corrects for uniform background. | bitesizebio.comcardiff.ac.uk |

Development of New Conjugation Chemistries for Diverse Biomolecules

The versatility of this compound stems from its ability to be covalently attached to biomolecules. The compound is often supplied as a succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester, which is a highly efficient reactive group for labeling the primary amines found in proteins and amine-modified oligonucleotides. tocris.comfishersci.co.uk The hexanoic acid spacer helps to separate the fluorophore from the biomolecule, which can reduce the likelihood of fluorescence quenching upon conjugation. fishersci.co.uk While this amine-reactive chemistry is robust and widely used, the development of new conjugation strategies is an active area of research, aiming to provide greater specificity, efficiency, and versatility.

Recent advances in bioconjugation chemistry applicable to fluorescein (B123965) derivatives include:

Carbodiimide (B86325) Chemistry: For fluorescein derivatives that possess a carboxylic acid group but lack the NHS ester (like 5(6)-carboxyfluorescein), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) chemistry is often used. EDC activates the carboxyl group, allowing it to react with primary amines on a target molecule, often with the addition of NHS to improve reaction efficiency and stability. researchgate.netmuni.cz

Solid-Phase Synthesis Protocols: To facilitate the labeling of peptides, new protocols have been developed for conjugating carboxyfluorescein on a solid-phase resin. This includes strategies to protect the hydroxyl groups of fluorescein (e.g., with a trityl group) to allow for further chemical modifications on the peptide after the dye has been attached. acs.org

Chemoenzymatic Synthesis: Innovative methods combine chemical synthesis with enzymatic reactions. For instance, chemoenzymatic hydrolysis has been used to produce fluorescein carboxyalkyl ethers, creating pH-independent labels with linkers of varying lengths. acs.org

Bioorthogonal Chemistry: "Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, represents a powerful tool for highly specific labeling. This approach involves incorporating an azide (B81097) or alkyne group into a biomolecule and reacting it with a correspondingly modified fluorophore. This has been used to design fluorogenic azidofluorescein (B1206550) probes that become fluorescent only after reacting with their target. acs.org

Table 3: Comparison of Conjugation Chemistries for Fluorescein Dyes

| Chemistry | Reactive Group on Dye | Target Group on Biomolecule | Key Features | Citation |

|---|---|---|---|---|

| Amine-Reactive | N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Most common method for labeling proteins; highly efficient and stable amide bond formation. | tocris.comfishersci.co.uk |

| Carbodiimide | Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Uses EDC (often with NHS) to activate the carboxyl group for reaction with amines. | researchgate.netmuni.cz |

| Click Chemistry | Azide or Alkyne | Alkyne or Azide | Bioorthogonal reaction; highly specific with no cross-reactivity with native functional groups. Can be designed to be fluorogenic. | acs.org |

| Thiol-Reactive | Maleimide | Thiol/Sulfhydryl (-SH) | Specific reaction with cysteine residues in proteins. | tocris.com |

Integration with Emerging Imaging Technologies and Computational Analysis

The application of fluorescein-based probes is expanding with the advent of advanced imaging modalities that push the boundaries of spatial and temporal resolution. Super-resolution microscopy (SRM) techniques, such as dSTORM (direct stochastic optical reconstruction microscopy) and STED (stimulated emission depletion), can overcome the diffraction limit of light, and probes like this compound and its derivatives are being adapted for these methods. tocris.comwiley.com The success of SRM depends heavily on the photophysical properties of the dye, particularly its photostability, as these techniques often require intense laser irradiation. wiley.combiorxiv.org The development of exceptionally photostable dyes is a key research goal for enabling prolonged SRM imaging. nih.govwiley.com

The vast and complex datasets generated by modern microscopy, especially in 3D and live-cell imaging, necessitate the use of sophisticated computational analysis. elsevierpure.comnih.gov Computational imaging has become indispensable for transforming raw image data into quantitative biological information. elsevierpure.com This includes:

Image Restoration: Algorithms are used to deconvolve images, removing blur and improving clarity. nih.gov

Object Identification and Segmentation: Automated methods can identify and delineate cellular structures (e.g., organelles, vesicles) based on the fluorescent signal, creating three-dimensional representations called isosurfaces. nih.gov

Quantitative Analysis: Once structures are identified, software can perform quantitative measurements, such as signal intensity within a specific compartment, co-localization between different labeled proteins, and tracking of objects over time. nih.govnih.gov The demand for reproducible and comprehensive measurements from complex dynamic imaging experiments is a major driver for the development of fully automatic computational processing pipelines. elsevierpure.com

Table 4: Emerging Imaging Technologies and Their Application with Fluorescein-Based Probes

| Technology | Principle | Requirements for Fluorescein Probes | Applications | Citation |

|---|---|---|---|---|

| Confocal Microscopy | Pinhole rejects out-of-focus light. | High brightness and reasonable photostability. | 3D imaging of tissues and cells with improved S/N. | opsweb.org |

| Super-Resolution (STED) | A depletion laser de-excites fluorophores at the periphery of the excitation spot, narrowing the effective fluorescence area. | High photostability to withstand intense STED laser; high brightness. | Nanoscale imaging of subcellular structures like the cytoskeleton. | wiley.combiorxiv.org |

| Super-Resolution (STORM/PALM) | Stochastically activates and localizes individual molecules over thousands of frames. | Photoswitching capability (blinking); good photon output before bleaching. | Building pointillist images with sub-diffraction resolution. | biorxiv.org |

| Fluorescence Lifetime Imaging (FLIM) | Measures the decay rate of fluorescence, which can be sensitive to the local environment. | pH-dependent fluorescence lifetime can be exploited. | Probing the microenvironment (e.g., pH) of the fluorophore. | wikipedia.org |

| High-Throughput Screening (HTS) | Automated microscopy and analysis of many samples in parallel. | Bright, stable, and specific probes for robust automated detection. | Drug discovery and screening for inhibitors. | nih.gov |

Rational Design Principles for Next-Generation Fluorescein-Based Probes

The future of fluorescent probes lies in the rational design of new molecules with tailored properties for specific applications. nih.govresearchgate.net This design process is increasingly guided by a deep understanding of the relationship between a dye's chemical structure and its photophysical properties, often aided by computational chemistry. nih.govresearchgate.net For fluorescein-based probes, several key principles are being exploited to create the next generation of sensors and labels.

Controlling Photoinduced Electron Transfer (PeT): The fluorescence of fluorescein can be quenched or switched "OFF" by a process called photoinduced electron transfer (PeT). nih.gov By attaching a specific chemical moiety (an electron donor) to the fluorescein core, its fluorescence can be silenced. If this quencher is removed or modified by a biological analyte or enzyme, the PeT process is stopped, and the dye switches "ON". nih.govnih.gov This principle is the basis for many "activatable" probes. The efficiency of PeT can be fine-tuned by altering the electronic properties of the attached quencher, providing a strategy for the rational design of functional probes. researchgate.net

Modifying the Xanthene Core: The core xanthene structure of fluorescein dictates its fundamental spectral properties. researchgate.net Introducing heavy atoms like bromine or iodine can enhance intersystem crossing, increasing the generation of singlet oxygen, which is useful for photodynamic therapy but often detrimental for imaging due to increased photobleaching. researchgate.net Replacing the oxygen atom in the xanthene ring with silicon (to create silicon-rhodamines) can shift the absorption and emission to longer, near-infrared wavelengths, which is advantageous for deep-tissue imaging. nih.gov

Tuning Environmental Sensitivity: While the pH sensitivity of fluorescein can be a limitation, it can also be exploited to create pH sensors. wikipedia.org The design of new probes aims to either eliminate pH sensitivity for stable imaging or to fine-tune it for specific pH sensing applications. acs.org

Enhancing Brightness and Photostability: A key goal is to create probes that are both brighter (higher quantum yield) and more resistant to photobleaching. Strategies include increasing the structural rigidity of the dye, which often leads to higher quantum yields, and incorporating electron-withdrawing groups to reduce susceptibility to photodegradation. nih.govchempep.com

Table 5: Rational Design Strategies for Fluorescein-Based Probes

| Design Principle | Chemical Strategy | Effect on Probe Properties | Desired Application | Citation |

|---|---|---|---|---|

| Activatable Probes (Fluorogenic) | Incorporate a quencher moiety removable by a specific analyte/enzyme (PeT mechanism). | Low fluorescence in "OFF" state, high fluorescence in "ON" state after reaction. | High S/N imaging of enzyme activity or specific molecules. | nih.govnih.govresearchgate.net |